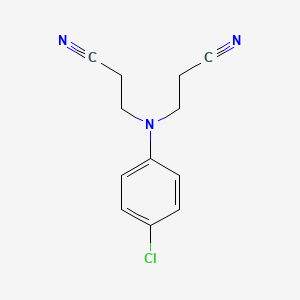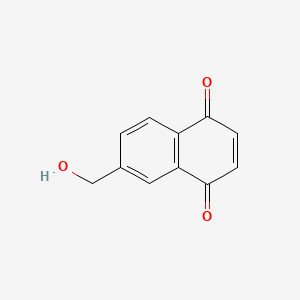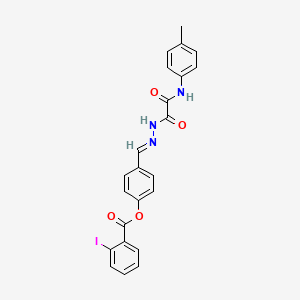![molecular formula C26H34N4O4 B11948286 N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide CAS No. 6342-27-4](/img/structure/B11948286.png)
N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide: is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups connected through a decanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide typically involves the condensation reaction between 4-methoxybenzaldehyde and decanediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine groups can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine derivative: Used in perovskite solar cells as hole-transporting materials.
N,N’-bis(4-methoxyphenyl)urea: Known for its applications in organic synthesis and materials science.
Uniqueness: N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide is unique due to its specific structural features, such as the decanediamide backbone and the presence of methoxyphenyl groups. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
6342-27-4 |
|---|---|
Molekularformel |
C26H34N4O4 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide |
InChI |
InChI=1S/C26H34N4O4/c1-33-23-15-11-21(12-16-23)19-27-29-25(31)9-7-5-3-4-6-8-10-26(32)30-28-20-22-13-17-24(34-2)18-14-22/h11-20H,3-10H2,1-2H3,(H,29,31)(H,30,32)/b27-19-,28-20- |
InChI-Schlüssel |
VGPDJPGTCWTTJF-RSSRHXQMSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)CCCCCCCCC(=O)N/N=C\C2=CC=C(C=C2)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)







![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)


![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)


